N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide
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Overview
Description
N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with methoxymethyl chloride to form 2-(methoxymethyl)piperidine, which is then reacted with hydroxylamine and acetimidamide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A simpler structure with similar amine functionality.
N-Methylpiperidine: Similar structure but with a methyl group instead of methoxymethyl.
N-Hydroxy-2-(2-(methyl)piperidin-1-yl)acetimidamide: Similar but with a methyl group instead of methoxymethyl.
Uniqueness: N-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may provide advantages in specific applications, such as increased solubility or selectivity.
Properties
Molecular Formula |
C9H19N3O2 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-(methoxymethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-14-7-8-4-2-3-5-12(8)6-9(10)11-13/h8,13H,2-7H2,1H3,(H2,10,11) |
InChI Key |
CTMBXOWDDNVMTJ-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CCCCN1C/C(=N/O)/N |
Canonical SMILES |
COCC1CCCCN1CC(=NO)N |
Origin of Product |
United States |
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